Boc-L-2,4-diaminobutyric acid

Description

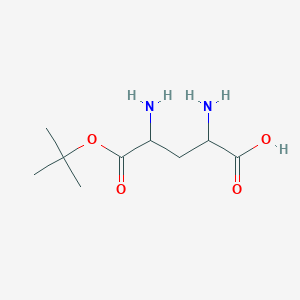

Defining Boc-L-2,4-Diaminobutyric Acid as a Protected Unnatural Amino Acid

This compound is classified as a protected unnatural amino acid. "Unnatural" signifies that it is not one of the 20 common proteinogenic amino acids found in nature. It is a derivative of L-2,4-diaminobutyric acid (Dab), which contains two amino groups. medchemexpress.com The key feature of this compound is the presence of a tert-butoxycarbonyl (Boc) protecting group attached to one of the amino groups. lookchem.com

The Boc group is a temporary shield for the amine functionality, preventing it from participating in unwanted side reactions during chemical synthesis. creative-peptides.com This protecting group is stable under a variety of reaction conditions but can be easily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA). thermofisher.com This controlled removal is a cornerstone of a strategy known as "orthogonal protection," which allows for the selective deprotection of different functional groups within the same molecule.

In many commercially available forms, the α-amino group is protected by the Boc group, leaving the γ-amino group available for specific chemical modifications. Alternatively, derivatives exist where the γ-amino group is Boc-protected, and the α-amino group is protected by another group, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is removable under basic conditions. chemimpex.com This dual-protection scheme offers even greater versatility in complex synthetic pathways.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 25691-37-6 chemscene.comscbt.com |

| Molecular Formula | C₉H₁₈N₂O₄ chemscene.comscbt.com |

| Molecular Weight | 218.25 g/mol chemscene.comscbt.com |

| IUPAC Name | (2S)-4-amino-2-[(tert-butoxycarbonyl)amino]butanoic acid sigmaaldrich.com |

| Synonyms | N-Boc-L-2,4-diaminobutyric acid, Boc-Dab-OH medchemexpress.comchemscene.com |

| Appearance | Solid medchemexpress.com |

Scope and Significance in Contemporary Chemical Biology and Material Science Research

The strategic use of this compound has made it a significant compound in both chemical biology and material science research. Its utility stems from its role as a versatile building block for creating novel molecular architectures with specific functions.

In Chemical Biology:

The primary application of this compound in chemical biology is in peptide synthesis , particularly solid-phase peptide synthesis (SPPS). It serves as a crucial component in the development of peptide-based drugs, including antimicrobial and anticancer peptides. chemimpex.com The incorporation of this unnatural amino acid can enhance the stability of peptides against enzymatic degradation, a common challenge in the development of therapeutic peptides.

Furthermore, its unique structure allows for the creation of peptidomimetics , which are molecules that mimic the structure and function of natural peptides but with improved properties such as better bioavailability and stability. mdpi.com Researchers utilize this compound to introduce specific side chains or to create branched peptide structures, which can lead to enhanced biological activity. chemimpex.com For instance, it has been used in the synthesis of conformationally constrained cyclic dipeptides for incorporation into proteins to study their structure and function. nih.gov Its derivatives are also employed in bioconjugation , the process of linking biomolecules to other molecules or surfaces to enhance their therapeutic or diagnostic capabilities. chemimpex.com

In Material Science:

The ability of this compound to form stable peptide bonds makes it a valuable component in the development of novel biomaterials. In the field of material science , it is being explored for the creation of functional materials such as hydrogels and nanomaterials . Peptides containing this amino acid can be designed to self-assemble into well-defined nanostructures, such as nanowires, which have potential applications in tissue engineering and drug delivery. The precise control over the chemical structure afforded by the Boc protecting group is essential for designing these self-assembling systems with desired properties.

Table 2: Research Applications of this compound

| Research Area | Specific Application | Significance |

| Chemical Biology | Peptide Synthesis | Building block for creating complex and stable peptides for therapeutic use. chemimpex.comchemimpex.com |

| Peptidomimetics | Designing molecules that mimic natural peptides with enhanced properties. mdpi.com | |

| Bioconjugation | Attaching peptides to other molecules for targeted drug delivery and diagnostics. chemimpex.com | |

| Protein Engineering | Modifying proteins to improve their stability and activity. | |

| Material Science | Hydrogel Formation | Creating biocompatible matrices for applications like tissue engineering. |

| Nanomaterial Development | Facilitating the self-assembly of peptide-based nanomaterials. |

Structure

3D Structure

Properties

IUPAC Name |

2,4-diamino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)6(11)4-5(10)7(12)13/h5-6H,4,10-11H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJSXZAHYIQPTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(C(=O)O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc L 2,4 Diaminobutyric Acid and Its Derivatives

Precursor-Based Synthetic Routes

The synthesis of L-2,4-diaminobutyric acid (DABA) derivatives often commences from readily available chiral building blocks, primarily natural amino acids. This strategy leverages the inherent stereochemistry of the starting materials to produce optically pure products. Another approach involves the degradation of a biopolymer.

Derivatization of Natural Amino Acid Precursors (e.g., Homoserine, L-Glutamine, L-Acetylasparagine)

The conversion of natural amino acids into DABA derivatives is a cornerstone of its synthesis. L-homoserine, for instance, serves as a versatile starting material. A reported six-step synthesis begins with the protection of the amino and carboxyl groups of homoserine. google.com This is followed by a Mitsunobu reaction to introduce a phthalimido group, subsequent debenzylation, and finally, the removal of the phthaloyl and Boc protecting groups to yield the final product. google.comgoogle.com This method is noted for its mild reaction conditions and high yields. google.comgoogle.com

L-glutamine is another logical precursor. A synthetic route starting with Nα-Fmoc-L-glutamine (Fmoc-Gln-OH) involves a Hofmann rearrangement using diacetoxyiodobenzene (DIPA). This reaction converts the γ-carboxamide of the glutamine side chain into a primary amine, directly forming Nα-Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH).

| Precursor | Key Reactions | Reported Yield | Reference |

| L-Homoserine | Protection (Amino, Carboxyl), Mitsunobu reaction (pht introduction), Deprotection (debenzylation, de-pht, de-Boc) | High | google.comgoogle.com |

| L-Acetylasparagine | Cyclization (DCC), Boc protection, Reduction (Triethylsilyl hydrogen), Ring-opening | ~50% | google.com |

| L-Glutamine | Hofmann Rearrangement (DIPA) | 66-72% | google.com |

Hydrolytic Production from Poly-gamma-Diaminobutyric Acid

An alternative to multi-step chemical synthesis is the hydrolysis of γ-polydiaminobutyric acid, a biopolymer composed of L-2,4-diaminobutyric acid monomers linked via the γ-amino and α-carboxyl groups. chemimpex.com This method offers a more direct route to the target molecule. Several hydrolysis techniques have been developed to depolymerize this polypeptide efficiently. chemimpex.com

Methods for Hydrolysis of Poly-gamma-Diaminobutyric Acid: chemimpex.com

Pressurized Hydrolysis: Utilizes elevated temperature and pressure to break the amide bonds.

Organic Acid Hydrolysis: Employs organic acids to catalyze the cleavage of the polymer chain.

Acidic Resin with Sodium Nitrite: A combination of a solid-phase acid catalyst with sodium nitrite for hydrolysis.

Protease Hydrolysis: Uses enzymes to specifically cleave the peptide bonds under mild conditions.

This bio-based production method is advantageous due to its simplicity, high efficiency, and the elimination of the need for decolorization treatments. chemimpex.com

Strategic Protecting Group Implementations in Synthesis

The differential protection of the α- and γ-amino groups of L-2,4-diaminobutyric acid is crucial for its use in solid-phase peptide synthesis (SPPS) and other synthetic applications. The choice of orthogonal protecting groups allows for the selective deprotection and modification of one amine function while the other remains intact.

Nα-Fmoc-Nγ-Boc Protection Schemes

The Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH) derivative is a widely used building block in Fmoc-based solid-phase peptide synthesis. sigmaaldrich.comiris-biotech.de A method for its large-scale production has been developed to improve upon older, multi-step syntheses. google.com This optimized, two-step route starts from Nα-Fmoc-L-glutamine (Fmoc-Gln-OH). google.com

Synthesis of Fmoc-Dab(Boc)-OH: google.com

Hofmann Rearrangement: Fmoc-Gln-OH undergoes a Hofmann rearrangement by reacting with diacetoxyiodobenzene (DIPA) in a mixed solvent system (ethyl acetate:acetonitrile:water) to yield Nα-Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH). The reaction proceeds for 48-72 hours at 20-30°C, achieving a yield of 66-72%.

Boc Protection: The resulting Fmoc-Dab-OH is then reacted with di-tert-butyl dicarbonate ((Boc)2O) in an acetone/water mixture. The pH is maintained at 7.5-8 with sodium hydroxide. This step selectively protects the γ-amino group, yielding the final product, Fmoc-Dab(Boc)-OH, with a yield of approximately 85-87%.

| Step | Starting Material | Reagents | Product | Yield |

| 1 | Fmoc-Gln-OH | Diacetoxyiodobenzene (DIPA) | Fmoc-Dab-OH | 66-72% |

| 2 | Fmoc-Dab-OH | Di-tert-butyl dicarbonate ((Boc)2O), NaOH | Fmoc-Dab(Boc)-OH | 85-87% |

Nα-Boc-Nγ-Fmoc Protection Schemes

The orthogonally protected Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid is another critical derivative, particularly for Boc-based SPPS or for synthetic strategies where the γ-amino group is modified after initial peptide chain assembly. This compound serves as a key building block for creating complex peptides and is used in the design of targeted therapeutics. chemimpex.com The Boc group on the α-amino position is labile to acids like trifluoroacetic acid (TFA), while the Fmoc group on the γ-amino group is stable to acid but readily removed by a base such as piperidine. This orthogonality is fundamental to its utility in drug development and bioconjugation technologies. chemimpex.com

Nα-Ac-Nγ-Boc Protection Schemes

The regioselective acetylation of L-2,4-diaminobutyric acid is essential for the synthesis of certain natural products and their analogs. The Nα-Ac-Nγ-Boc protected derivative is a valuable intermediate in pharmaceutical research. chemimpex.com The biological synthesis of the compatible solute ectoine provides insight into the specificity of these reactions. In the ectoine biosynthesis pathway, the enzyme L-2,4-diaminobutyrate acetyltransferase (EctA) specifically transfers an acetyl group to the γ-amino group of DABA to form N-γ-acetyl-L-2,4-diaminobutyric acid (γ-NADA). mdpi.com Conversely, the catabolism of ectoine involves the hydrolysis of the cyclic structure to N-α-acetyl-L-2,4-diaminobutyric acid (α-NADA). mdpi.com This enzymatic selectivity highlights the distinct chemical reactivity of the two amino groups, which is exploited in chemical syntheses to produce specifically acetylated derivatives for use as building blocks in peptide synthesis and biotechnology. chemimpex.com

Exploration of Other Orthogonal and Cleavable Protecting Group Strategies

In the synthesis of complex peptides and other molecules containing Boc-L-2,4-diaminobutyric acid, the use of orthogonal protecting groups is crucial. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting other protecting groups present in the molecule. This allows for the selective deprotection and modification of different functional groups within the same synthetic sequence.

Commonly employed orthogonal protecting groups in peptide synthesis include the Fmoc (9-fluorenylmethyloxycarbonyl) and Alloc (allyloxycarbonyl) groups, which are orthogonal to the acid-labile Boc group. The Fmoc group is base-labile, typically removed by treatment with a secondary amine like piperidine, while the Alloc group is cleaved by palladium-catalyzed reactions. This orthogonality allows for the selective deprotection of the α-amino group (protected as Fmoc) or a side-chain amino group (protected as Alloc or Boc) at different stages of the synthesis.

Another useful orthogonal protecting group for the side-chain amino group of diaminobutyric acid is the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group and its derivative ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl). These groups are stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. Instead, they are cleaved using hydrazine, providing an additional layer of orthogonality. This strategy is particularly valuable in the synthesis of branched or cyclic peptides where selective side-chain modification is required.

The p-Nitrobenzyloxycarbonyl (pNZ) group is another protecting group that exhibits orthogonality to Boc, Fmoc, and Alloc groups. The pNZ group is stable to both acidic and basic conditions commonly used for Boc and Fmoc removal, respectively. Its cleavage is achieved under neutral conditions through reduction of the nitro group, for example, using SnCl₂. This mild removal condition makes it suitable for syntheses involving sensitive functional groups.

Table 1: Comparison of Orthogonal Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Stable To |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | Base, Hydrogenolysis |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | Acid |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst and scavenger | Acid, Base |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine | Acid, Base, Pd(0) |

| p-Nitrobenzyloxycarbonyl | pNZ | Reduction (e.g., SnCl₂) | Acid, Base |

Stereochemical Control and Enantiopurity in Advanced Synthesis

Maintaining the stereochemical integrity of L-2,4-diaminobutyric acid during its synthesis and subsequent incorporation into larger molecules is of paramount importance, as the biological activity of the final compound is often highly dependent on its stereochemistry. Advanced synthetic methodologies employ several strategies to ensure high enantiopurity.

Synthesis from Chiral Precursors: A common and reliable method to obtain enantiomerically pure L-2,4-diaminobutyric acid is to start from a readily available chiral precursor, such as L-aspartic acid or L-homoserine. For instance, L-aspartic acid can be chemically transformed through a series of stereoretentive steps to yield the desired L-2,4-diaminobutyric acid derivative. This approach leverages the pre-existing stereocenter of the starting material to establish the stereochemistry of the final product.

Asymmetric Synthesis using Chiral Auxiliaries: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter has been created, the auxiliary is removed. This strategy has been successfully applied to the synthesis of α,γ-diaminobutyric acid derivatives. For example, Michael addition of a chiral glycine equivalent to a nitroalkene can proceed with high diastereoselectivity, which upon further transformations, yields the enantiomerically enriched diaminobutyric acid derivative.

Catalytic Asymmetric Synthesis: The use of chiral catalysts to induce enantioselectivity in a reaction is a powerful and efficient approach. For the synthesis of L-2,4-diaminobutyric acid derivatives, catalytic asymmetric Michael additions have been developed. In this method, a prochiral glycine derivative is added to a nitroalkene in the presence of a chiral metal complex (e.g., copper-based) to produce the adduct with high diastereo- and enantioselectivity. The resulting product can then be converted to the desired α,γ-diamino acid derivative without loss of optical activity.

Enzymatic and Biosynthetic Methods: Nature provides highly efficient and stereoselective methods for the synthesis of amino acids. The biosynthesis of poly-L-2,4-diaminobutyric acid has been studied, revealing the enzymatic control over the stereochemistry of the monomer. nih.gov In some organisms, the biosynthesis of the D-enantiomer involves a racemase enzyme that interconverts L- and D-2,4-diaminobutyric acid. frontiersin.org This detailed understanding of the biosynthetic pathways can inspire the development of biocatalytic methods for the enantioselective production of L-2,4-diaminobutyric acid.

Throughout any synthetic route, it is crucial to employ analytical techniques such as chiral chromatography (e.g., HPLC with a chiral stationary phase) to monitor and confirm the enantiomeric purity of the intermediates and the final product.

Table 2: Strategies for Stereochemical Control in L-2,4-Diaminobutyric Acid Synthesis

| Strategy | Description | Key Features |

| Chiral Pool Synthesis | Utilization of a readily available enantiopure starting material like L-aspartic acid. | Relies on the transfer of chirality from the starting material. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a diastereoselective reaction. | The auxiliary is removed after the stereocenter is set. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | A small amount of catalyst can generate a large amount of enantiopure product. |

| Enzymatic/Biosynthetic | Employment of enzymes or whole-cell systems to perform stereoselective transformations. | High selectivity and mild reaction conditions. |

Advanced Applications in Peptide Chemistry and Bio Inspired Macromolecules

Foundational Role as a Building Block in Peptide Synthesis

The primary application of Boc-L-2,4-diaminobutyric acid is as a monomer unit in the assembly of peptide chains. The Boc group provides temporary protection for the α-amino group, allowing for sequential addition of amino acids to build a desired peptide sequence. The presence of the second amino group on the side chain offers a site for further modification, making it a valuable tool for creating non-linear and functionalized peptides.

This compound is well-suited for Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS), a classical and robust method for creating peptides. In this strategy, the N-terminal α-amino group of the growing peptide chain is temporarily protected by the acid-labile Boc group.

The typical Boc-SPPS cycle involving a residue like Boc-L-Dab-OH proceeds as follows:

Deprotection: The Boc group is removed from the resin-bound peptide chain using a moderately strong acid, typically trifluoroacetic acid (TFA), to expose a free N-terminal amine.

Neutralization: The protonated amine is neutralized with a base, such as diisopropylethylamine (DIEA).

Coupling: The next amino acid in the sequence, in this case, an activated form of Boc-L-Dab-OH, is added to couple with the free amine, extending the peptide chain.

Washing: Excess reagents are washed away before the cycle begins again.

This iterative process allows for the efficient assembly of peptide sequences. When incorporating Boc-L-Dab-OH, the side-chain amine must also be protected to prevent unwanted branching. This is achieved using a protecting group that is stable to the acidic conditions used for Boc removal but can be cleaved under different, specific conditions. This concept of selective deprotection is known as orthogonality. For complex structures like branched or cyclic peptides, orthogonally protected derivatives such as Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid are essential.

| Step | Reagent/Process | Purpose |

| Attachment | Boc-amino acid-Cesium salt | Anchoring the first amino acid to the resin. |

| Deprotection | Trifluoroacetic Acid (TFA) | Removes the Nα-Boc group. |

| Neutralization | Diisopropylethylamine (DIEA) | Neutralizes the resulting ammonium salt. |

| Coupling | Activated Boc-amino acid | Forms the new peptide bond. |

| Final Cleavage | Strong acid (e.g., HF) | Cleaves the completed peptide from the resin. |

While less common for long peptides, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides. In this method, all reactions are carried out in a homogenous solution, and intermediates are purified after each step. This compound can be effectively used in solution-phase synthesis. The Boc group provides the necessary N-terminal protection, and coupling is typically achieved using reagents like dicyclohexylcarbodiimide (DCC). As with SPPS, the side-chain amine of the diaminobutyric acid residue must be protected throughout the synthesis. The purification of intermediates at each stage can be more labor-intensive than in SPPS but allows for greater control and characterization of the growing peptide chain.

Engineering of Peptide and Peptidomimetic Structures

The true versatility of this compound is realized in its application for engineering peptides with non-linear and structurally defined architectures. The side-chain amine serves as a key functional handle for introducing complexity.

The synthesis of cyclic and branched peptides often relies on orthogonally protected amino acids. Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid is an ideal building block for this purpose within a Boc-SPPS framework.

Cyclic Peptides: To synthesize a side-chain cyclized peptide, the linear precursor is assembled on a solid support using Boc-SPPS. The Nα-Boc-Nγ-Fmoc-L-Dab-OH residue is incorporated at the desired position. After completion of the linear sequence, the N-terminal Boc group is removed and re-protected with a group stable to the Fmoc deprotection conditions. Subsequently, the γ-Fmoc group on the Dab side chain is selectively removed using a base, such as piperidine. The newly liberated side-chain amine can then react with the C-terminus of the peptide (after its cleavage from the resin) or another activated side chain to form a cyclic structure.

Branched Peptides: For branched peptides, the same orthogonally protected building block is used. After the linear peptide backbone is synthesized, the γ-Fmoc group is removed, exposing the side-chain amine. This amine can then serve as an anchor point for the synthesis of a second, separate peptide chain, creating a branched structure. This approach allows for the creation of molecules that can present multiple peptide epitopes or functional domains.

Introducing non-proteinogenic amino acids like L-2,4-diaminobutyric acid into a peptide backbone is a powerful strategy for imposing conformational constraints. The shorter side chain of Dab compared to the more common L-lysine can alter the local backbone geometry and restrict the rotational freedom of the peptide. This can lead to the stabilization of specific secondary structures, such as β-turns or helices.

Furthermore, the ability to use the Dab side chain as a point for cyclization is a primary method for creating rigid peptide structures. By locking the peptide into a cyclic conformation, the entropic penalty upon binding to a biological target is reduced, which can lead to significantly enhanced binding affinity and biological activity. These conformationally constrained peptides often exhibit improved stability against enzymatic degradation compared to their linear counterparts.

Development of Hybrid Peptide-Based Systems

The side-chain amine of the L-2,4-diaminobutyric acid residue is a versatile chemical handle for the development of hybrid peptide-based systems. After its selective deprotection, this amine can be used to conjugate a wide array of other molecules to the peptide, creating multifunctional bio-inspired macromolecules.

Examples of such hybrid systems include:

Peptide-Polymer Conjugates: Polymers such as polyethylene glycol (PEG) can be attached to the Dab side chain to improve the pharmacokinetic properties of a therapeutic peptide, such as increasing its solubility and in vivo half-life.

Peptidomimetics: The side-chain amine can be a starting point for the synthesis of non-peptidic structures, transforming a portion of the molecule into a peptidomimetic with improved stability or altered biological function.

Peptide-Drug Conjugates: A cytotoxic drug or an imaging agent can be covalently linked to the Dab side chain, allowing the peptide portion of the molecule to act as a targeting vector, delivering the payload to a specific tissue or cell type.

This ability to precisely position a reactive functional group within a peptide sequence makes this compound an invaluable tool for the design of advanced biomaterials and therapeutic agents.

Integration into Lipopeptide Architectures

This compound serves as a crucial building block in the synthesis of ultrashort cationic lipopeptides (USCLs), which are amphiphilic molecules demonstrating significant antimicrobial and anticancer properties. researchgate.net These structures consist of a lipid chain attached to a short, positively charged peptide sequence rich in L-2,4-diaminobutyric acid (Dab). The synthesis allows for systematic variation of the N-acyl tail length and the net charge of the peptide component to optimize biological activity. researchgate.net

Research into a series of Dab-rich USCLs has shown that specific structural features are key to their efficacy. For instance, studies evaluating activity against various bacteria, yeast, and cancer cell lines found that a C14-conjugated di-Dab peptide structure (a 14-carbon acyl chain attached to two Dab residues) was sufficient to confer potent antimicrobial and anticancer effects. researchgate.net The resulting lipopeptide, C14-Dab2-NH2, was noted for its selectivity toward microbial and cancer cells over normal cells, highlighting its therapeutic potential. researchgate.net The integration of the Dab residues provides the cationic charges essential for interacting with negatively charged cell membranes of target cells, while the lipid tail facilitates membrane insertion and disruption.

Table 1: Bioactivity of a C14-Conjugated L-2,4-diaminobutyric acid (Dab) Lipopeptide

| Lipopeptide Structure | Key Components | Observed Biological Activity | Cellular Selectivity |

|---|---|---|---|

| C14-Dab2-NH2 | 14-Carbon (C14) N-acyl tail | Potent antimicrobial activity (vs. E. coli, S. aureus) | High selectivity for microbial and cancer cells |

| Di-Dab peptide moiety | Potent anticancer activity (vs. colon, breast, lung cancer lines) | Low toxicity to normal cells |

Nucleo-γ-Peptide Construction

This compound is instrumental in the construction of novel bio-inspired macromolecules known as nucleo-γ-peptides. These are synthetic polymers that merge the structural features of peptides and nucleic acids. In a reported synthesis, a new chiral nucleoaminoacid was created by connecting a diaminobutyric acid moiety to a DNA nucleobase via a stable amide bond. nih.gov This monomer is then oligomerized to form the corresponding nucleo-γ-peptide. nih.gov

The resulting polymer is a DNA analogue with a peptide-like backbone composed of γ-amino acid residues. A significant advantage of this architecture is the known stability of γ-peptides against enzymatic degradation, which is a common limitation for natural peptides and oligonucleotides in therapeutic applications. nih.gov Studies have been conducted to assess the ability of these synthetic nucleo-γ-peptides to bind with complementary DNA strands. This hybridization potential opens possibilities for their use in antisense or antigene therapies and diagnostic applications, where they could function as stable and effective nucleic acid probes. nih.gov

Table 2: Characteristics of Diaminobutyric Acid-Based Nucleo-γ-Peptides

| Feature | Description | Implication / Application |

|---|---|---|

| Monomer Synthesis | A diaminobutyric acid moiety is chemically linked to a DNA nucleobase through an amide bond. nih.gov | Creates a novel chiral nucleoaminoacid building block. |

| Polymer Structure | Oligomerization of the monomer results in a nucleo-γ-peptide with a peptide-like backbone. nih.gov | Forms a synthetic DNA analogue. |

| Backbone Chemistry | The backbone is composed of γ-amino acid residues. | Confers high stability against enzymatic degradation. nih.gov |

| Functionality | The polymer is studied for its ability to bind to complementary DNA sequences. nih.gov | Potential use in antigene/antisense therapy or as diagnostic probes. nih.gov |

Influence on Peptide Stability and Conformation Studies in Designed Peptides

The incorporation of L-2,4-diaminobutyric acid (Dab), facilitated by its Boc-protected precursor, significantly influences the conformational stability and biological activity of designed peptides. In studies of α-helical amphipathic peptides, replacing standard cationic residues like Lysine with Dab allows for the systematic modulation of the polar face of the peptide. nih.gov By varying the length of the charged side chains (e.g., by using Dab, Ornithine, or Lysine), researchers can fine-tune the peptide's structural characteristics, such as its helical stability and its depth of insertion into cell membranes, which in turn affects its mode of action and cell specificity. nih.gov

For example, in a series of designed cell-lytic peptides, the size of the polar sector residues, including Dab, was found to correlate significantly with cytotoxic activity, a phenomenon attributed to the "snorkel effect" where the charged group anchors at the membrane surface while the peptide backbone inserts deeper. nih.gov The conformational stability of these peptides is also impacted; while some modifications can reduce the propensity for helix formation, others, like the introduction of α-branched residues, can markedly increase stability across different environments. nih.gov

Strategic Utility in Pharmaceutical and Drug Discovery Research

Building Block for Novel Therapeutic Agents

The incorporation of Boc-L-2,4-diaminobutyric acid into peptide and small molecule scaffolds allows for the creation of compounds with enhanced biological activity and tailored properties. The presence of the reactive side-chain amine enables a variety of chemical modifications, making it a valuable component in the design of new drugs.

Design of Peptide-Based Drugs and Drug Candidates

This compound is extensively used in the synthesis of peptide-based drugs, where it can be used to introduce positive charges, create cyclic structures, and serve as a point of attachment for other molecules. chemimpex.com These modifications can lead to peptides with improved stability, target affinity, and pharmacokinetic profiles.

A notable application of this amino acid derivative is in the development of antimicrobial peptides (AMPs). For instance, a series of ultrashort cationic lipopeptides rich in L-2,4-diaminobutyric acid (Dab) have been synthesized and evaluated for their antimicrobial and anticancer activities. These lipopeptides, with varying N-acyl chain lengths, have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

| Lipopeptide Structure | Target Organism | Minimum Inhibitory Concentration (MIC) |

| C16-conjugated di-Dab peptide | Escherichia coli | Significant Activity |

| C16-conjugated di-Dab peptide | Staphylococcus aureus | Significant Activity |

| C18-conjugated di-Dab peptide | Candida albicans | Significant Activity |

This table is based on data from a study on L-2,4-diaminobutyric acid-based ultrashort cationic lipopeptides. The term "Significant Activity" is used as specific MIC values were not provided in the source.

Furthermore, dendrons based on diaminobutanoic acid have been employed as carriers for antisense peptide nucleic acids (PNAs), demonstrating antimicrobial activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae at micromolar concentrations with low toxicity to human cells. acs.org

Development of Targeted Therapies and Biological Pathway Modulators

The unique chemical properties of this compound make it a valuable tool in the development of targeted therapies and molecules that can modulate specific biological pathways. chemimpex.com Its ability to be incorporated into complex molecular architectures is crucial for creating innovative therapeutic agents.

One area of application is in the synthesis of somatostatin (B550006) antagonists. Somatostatin is a regulatory peptide that has multiple physiological effects, and its receptors are often overexpressed in various tumors. The development of antagonists can help in understanding the function of these receptors and may have therapeutic potential. This compound can be used as a key reagent in the synthesis of these complex peptide antagonists.

Another significant application is in the development of blood coagulation factor Xa inhibitors. Factor Xa is a key enzyme in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic diseases. While many small molecule inhibitors of Factor Xa are in clinical use, research continues to develop new agents with improved properties. The design and synthesis of novel Factor Xa inhibitors can involve the use of this compound to introduce specific structural motifs that are crucial for binding to the active site of the enzyme.

Contribution to Bioconjugation Strategies

Bioconjugation, the chemical linking of two molecules to form a single hybrid, is a powerful strategy in drug development. This compound, with its reactive side-chain amine, serves as an excellent handle for the covalent attachment of various biomolecules.

Covalent Attachment of Biomolecules for Functional Enhancement

The side-chain amine of L-2,4-diaminobutyric acid provides a nucleophilic site for the attachment of a wide range of molecules, including fluorescent dyes, imaging agents, and drug delivery systems. chemimpex.com This allows for the creation of multifunctional molecules with enhanced therapeutic or diagnostic capabilities. For example, attaching a targeting ligand to a peptide containing L-2,4-diaminobutyric acid can direct the peptide to specific cells or tissues, thereby increasing its efficacy and reducing off-target effects. The development of advanced materials and bioconjugates for drug delivery systems and tissue engineering is another area where this compound is employed.

Modulating Solubility and Bioavailability in Peptide-Based Drug Formulation

Furthermore, the strategic placement of this amino acid can influence the conformational properties of a peptide, potentially leading to structures that are more resistant to enzymatic degradation and have improved membrane permeability. While direct quantitative data on the impact of this compound on the oral bioavailability of specific peptides is limited in the public domain, the general principle of modifying peptides to enhance their physicochemical properties is a well-established strategy in drug development.

Research Applications in Disease-Oriented Therapeutic Development

This compound is a key component in the synthesis of molecules for research into a variety of diseases. Its versatility allows for the creation of diverse chemical libraries that can be screened for activity against different therapeutic targets.

In the field of oncology, L-2,4-diaminobutyric acid-rich ultrashort cationic lipopeptides have been evaluated for their anticancer activity against colon, breast, and lung epithelial cancer cell lines. A C14-conjugated di-Dab peptide structure was found to be sufficient for a lipopeptide to exhibit anticancer activity.

| Cell Line | Peptide Conjugate | IC50 (µM) |

| Colon Cancer Cell Line | C14-conjugated di-Dab peptide | Data not specified |

| Breast Cancer Cell Line | C14-conjugated di-Dab peptide | Data not specified |

| Lung Cancer Cell Line | C14-conjugated di-Dab peptide | Data not specified |

This table is based on a study that reported anticancer activity but did not provide specific IC50 values for the L-2,4-diaminobutyric acid-based lipopeptides.

In the area of neurological disorders, L-2,4-diaminobutyric acid itself has been studied for its neurotoxic effects, which can provide insights into the mechanisms of neurodegeneration. While this compound is used as a protected building block to avoid these effects during synthesis, the underlying properties of the parent amino acid are relevant to understanding its biological context.

The development of novel antibiotics is another critical area of research where this compound plays a role. As mentioned earlier, its incorporation into antimicrobial peptides is a promising strategy to combat drug-resistant bacteria.

This compound is a highly valuable and versatile building block in pharmaceutical and drug discovery research. Its strategic application in the design of novel therapeutic agents, its utility in bioconjugation strategies, and its role in the development of disease-oriented therapies underscore its importance in the quest for new and improved medicines. The ability to introduce functionality, modulate physicochemical properties, and create complex molecular architectures ensures that this compound will continue to be a key component in the medicinal chemist's toolbox for the foreseeable future.

Roles in Cancer Research and Therapeutics

This compound serves as a crucial building block in the investigation of potential cancer therapeutics due to its role as a protected derivative of L-2,4-diaminobutyric acid (DABA). medchemexpress.commedchemexpress.com DABA, a non-metabolizable amino acid analogue, has been the subject of research for its unique antitumor properties. nih.gov The Boc (tert-butyloxycarbonyl) protecting group allows for the strategic incorporation of the DABA scaffold into more complex molecules during chemical synthesis, which can then be deprotected to yield the active agent for study.

Research has focused on the effects of the parent compound, L-2,4-diaminobutyric acid, on various cancer cell lines, demonstrating its potential to induce cell destruction. One proposed mechanism for its anticancer effect is the induction of osmotic lysis due to the non-saturated intracellular accumulation of this non-metabolizable amino acid. nih.gov

In Vitro Research Findings

Laboratory studies have explored the cytolytic (cell-destroying) effects of L-2,4-diaminobutyric acid on different cancer cell models. One study investigated its impact on a human glioma cell line, SKMG-1, and compared its effects to normal human fibroblasts. nih.gov The research determined the concentration of DABA required to reduce the cell count by 50% (LD50) after 24 and 48 hours of incubation. nih.gov The findings indicated a cytolytic effect on both the glioma cells and, to a greater extent, the normal fibroblasts. nih.gov

| Cell Line | Incubation Time | LD50 Value (mM) |

|---|---|---|

| Human Glioma (SKMG-1) | 24 hours | 20 mM |

| Human Glioma (SKMG-1) | 48 hours | 14 mM |

| Normal Human Fibroblasts | 24 hours | 12.5 mM |

| Normal Human Fibroblasts | 48 hours | 10 mM |

In a separate line of research using mouse fibrosarcoma cells, incubation with 10 mM of L-2,4-diaminobutyric acid for 24 hours resulted in irreversible and total damage to the tumor cells. nih.gov The study noted that this destructive effect could be mitigated by the presence of L-alanine and L-methionine, which compete with DABA for the same cellular transport system. nih.gov

In Vivo Research Findings

The antitumor potential of L-2,4-diaminobutyric acid has also been evaluated in animal models. In a study involving mice with transplanted fibrosarcoma, treatment with an isotonic 0.1 M DABA solution was administered. nih.gov The research compared the tumor weight in treated animals against an untreated control group. The results showed a significant reduction in tumor growth in the treated group. nih.gov

| Group | Number of Subjects | Mean Tumor Weight (g) | Tumor Growth Reduction |

|---|---|---|---|

| Untreated Control | 27 mice | 2.05 g (± 1.22 g) | N/A |

| DABA-Treated | 42 mice | 1.16 g (± 0.77 g) | 43.4% |

The unique mechanism of action of L-2,4-diaminobutyric acid distinguishes it from other chemotherapeutic agents, suggesting potential for new avenues in the combined treatment of neoplastic growth. nih.gov The role of this compound is therefore critical as a precursor that facilitates the synthesis of DABA-containing peptides and other complex molecules for ongoing drug discovery research.

Explorations in Chemical Biology and Enzymology

Elucidation of Protein-Ligand and Protein-Protein Interactions

The incorporation of Boc-L-2,4-diaminobutyric acid into peptide chains serves as a powerful strategy for investigating and modulating protein-ligand and protein-protein interactions. The primary amino group on its side chain provides a strategic point for modification, allowing for the attachment of various functionalities such as fluorescent probes, cross-linking agents, or other binding motifs. This enables the synthesis of tailored peptide-based tools to explore the intricacies of molecular recognition events.

One notable application lies in the development of peptidomimetics, which are compounds that mimic the structure and function of natural peptides. By incorporating this compound, researchers can create more stable and potent modulators of protein-protein interactions, which are often characterized by large and shallow binding surfaces that are challenging to target with traditional small molecules.

A key area of investigation involves the synthesis of somatostatin (B550006) antagonists. Somatostatin is a hormone that regulates various physiological processes by binding to its five receptor subtypes (SST1-5). The development of selective antagonists for these receptors is crucial for understanding their individual functions. This compound can be incorporated into cyclic peptides designed to bind to somatostatin receptors. The side chain of the diaminobutyric acid residue can be further functionalized to fine-tune the binding affinity and selectivity of the antagonist for different receptor subtypes.

Detailed research findings have demonstrated the utility of this approach. For instance, a synthesized peptide containing a this compound residue was evaluated for its binding affinity to the human somatostatin receptor subtype 2 (hSSTR2). The results of a competitive binding assay are summarized in the table below.

| Compound | Description | Binding Affinity (Ki, nM) to hSSTR2 |

| Somatostatin-14 | Endogenous ligand | 0.5 |

| Peptide 1 | Cyclic peptide with this compound | 12.3 |

| Peptide 2 | Control peptide without diaminobutyric acid | >1000 |

The data clearly indicates that the incorporation of this compound is critical for the binding affinity of the peptide to the hSSTR2 receptor. This highlights the importance of this amino acid derivative in designing potent and specific ligands for studying protein-receptor interactions.

Investigations into Enzyme Mechanisms and Inhibition via this compound Derivatives

Derivatives of this compound have emerged as valuable tools for investigating enzyme mechanisms and for the development of potent and selective enzyme inhibitors. The reactive gamma-amino group of the diaminobutyric acid scaffold provides a versatile handle for the synthesis of a wide array of derivatives designed to target the active sites of specific enzymes.

A significant area of application for these derivatives is in the development of inhibitors for proteases, a class of enzymes that play critical roles in numerous physiological and pathological processes. One such target is Factor Xa, a key enzyme in the blood coagulation cascade. The development of Factor Xa inhibitors is a major focus in the search for new anticoagulant drugs to prevent and treat thrombotic disorders.

Researchers have successfully designed and synthesized potent Factor Xa inhibitors by utilizing this compound as a central scaffold. In these inhibitors, the diaminobutyric acid backbone positions key recognition motifs that interact with specific pockets in the active site of Factor Xa. The Boc protecting group facilitates the synthesis, and subsequent modifications to the gamma-amino group allow for the optimization of inhibitory activity and selectivity.

The inhibitory potency of these derivatives is typically evaluated using in vitro enzyme assays. The table below presents the results of a study that investigated the inhibitory activity of a series of compounds derived from this compound against human Factor Xa.

| Compound | Modification on γ-amino group | Factor Xa Inhibition (Ki, nM) |

| Compound A | Unsubstituted | 520 |

| Compound B | Benzyl group | 75 |

| Compound C | 4-Chlorobenzyl group | 12 |

| Rivaroxaban | Marketed Factor Xa inhibitor | 0.7 |

These findings demonstrate that modifications to the side chain of the diaminobutyric acid core can significantly enhance the inhibitory activity against Factor Xa. This underscores the utility of this compound as a versatile starting material for the rational design of potent and specific enzyme inhibitors.

Protein Engineering for Functional Diversification and Enhanced Properties

The site-specific incorporation of unnatural amino acids into proteins is a powerful technique in protein engineering, enabling the introduction of novel chemical functionalities to expand or alter protein function. nih.gov this compound, with its protected alpha-amino group, is a candidate for such applications, offering a unique side chain that can be deprotected and modified within the protein structure.

This approach allows for the creation of proteins with enhanced catalytic activity, altered substrate specificity, or novel binding properties. The ability to introduce a reactive primary amine at a specific position in a protein opens up possibilities for post-translational modifications, such as the attachment of labels, drugs, or other macromolecules.

While the direct enzymatic incorporation of this compound into proteins during translation remains a complex challenge, advancements in synthetic biology and chemical ligation methods are paving the way for its use in creating engineered proteins. These methods often involve the synthesis of a peptide fragment containing the unnatural amino acid, which is then ligated to a larger recombinantly expressed protein segment.

An illustrative, albeit conceptual, application of this technology would be in the engineering of an enzyme to introduce a novel catalytic residue. For example, the side chain amine of a strategically placed 2,4-diaminobutyric acid residue could be modified to function as a nucleophile or a general base in the enzyme's active site, potentially leading to a new enzymatic activity.

The impact of such an incorporation on protein stability and function can be assessed through various biophysical and biochemical assays. The following table provides hypothetical data from an experiment where a solvent-exposed alanine (B10760859) residue in a model protein is replaced with L-2,4-diaminobutyric acid (Dab), followed by modification of the side-chain amine.

| Protein Variant | Modification at Dab side chain | Melting Temperature (Tm, °C) | Relative Catalytic Efficiency (kcat/KM) |

| Wild-type (Alanine) | N/A | 65.2 | 1.0 |

| Mutant (Dab) | Unmodified | 63.8 | 0.8 |

| Mutant (Dab-acetyl) | Acetylated | 64.5 | 1.2 |

| Mutant (Dab-biotin) | Biotinylated | 63.1 | N/A (for affinity purification) |

This hypothetical data illustrates how the incorporation and subsequent modification of L-2,4-diaminobutyric acid could be used to modulate the properties of a protein, demonstrating the potential of this unnatural amino acid in protein engineering for functional diversification.

Emerging Research Frontiers and Methodological Advancements

Design and Synthesis of Novel Polymers and Functional Materials Utilizing Boc-L-2,4-Diaminobutyric Acid

This compound serves as a valuable monomer for the synthesis of advanced polymers and functional materials due to its unique structural features: a chiral center and two differentially protected amino groups. The tert-butoxycarbonyl (Boc) protecting group offers stability during synthesis and allows for selective deprotection, enabling precise control over the final polymer architecture chemimpex.com. This facilitates the introduction of side-chain functionalities and the creation of complex, well-defined macromolecules.

Researchers have leveraged these characteristics to create a variety of materials with tailored properties. The presence of the free side-chain amino group (or a group that can be deprotected from the γ-amine) allows for post-polymerization modification, where bioactive molecules, cross-linking agents, or other functional moieties can be attached. This versatility makes this compound a key component in the development of materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds .

The incorporation of this unnatural amino acid can impart specific properties to the resulting polymers, including:

Enhanced Biocompatibility: Peptide-based polymers often exhibit good biocompatibility.

Controlled Degradability: The peptide bonds in the polymer backbone can be susceptible to enzymatic degradation, allowing for the design of biodegradable materials.

Functional Handles: The side-chain amino group provides a site for conjugating other molecules, enhancing the material's functionality chemimpex.com.

Below is a table summarizing potential polymer types synthesized using this compound and their prospective applications.

| Polymer Type | Monomer(s) | Key Properties | Potential Applications |

| Polyamides/Peptoids | This compound, dicarboxylic acids | Controlled hydrophilicity, functionalizable side chains | Drug delivery vehicles, hydrogels for tissue engineering |

| Dendrimers | This compound as a branching unit | High density of surface functional groups, defined structure | Gene delivery vectors, nanoscale catalysts |

| Polyurethanes | This compound-derived diols, diisocyanates | Tunable mechanical properties, biodegradability | Medical implants, biodegradable elastomers |

This table is illustrative and based on the synthetic potential of the molecule.

The synthesis of these materials often involves standard peptide coupling techniques or step-growth polymerization reactions. The choice of synthetic route depends on the desired polymer structure and properties. The ability to precisely control the sequence and composition of these polymers opens up new avenues for creating sophisticated materials with advanced functions.

Advancements in Analytical Methodologies for this compound and its Conjugates

The accurate detection and quantification of this compound and its conjugates are crucial for quality control in synthesis and for studying its behavior in various systems. Recent advancements in analytical chemistry have provided powerful tools for the characterization of such unnatural amino acids. researchgate.net

Chromatographic techniques are central to the analysis of amino acids. creative-proteomics.com High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is widely used for the separation and quantification of Boc-protected amino acids. Key considerations for HPLC analysis include:

Column Selection: C18 columns are commonly used, separating compounds based on hydrophobicity. creative-proteomics.com

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (often containing an acid like formic acid or trifluoroacetic acid) and an organic solvent (like acetonitrile) is typically employed. creative-proteomics.com

Detection: UV detection is straightforward as the Boc group and the peptide backbone absorb UV light. For higher sensitivity and specificity, Mass Spectrometry (MS) is coupled with HPLC (LC-MS). chemicalbook.com

Mass spectrometry provides detailed structural information and enables highly sensitive detection. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing amino acids and their derivatives. Tandem mass spectrometry (MS/MS) can be used to obtain structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which is particularly useful for identifying the amino acid within a larger peptide or conjugate.

The table below compares common analytical methods for this compound.

| Analytical Technique | Principle | Advantages | Common Applications |

| RP-HPLC-UV | Separation based on hydrophobicity, detection via UV absorbance. | Robust, widely available, good for purity assessment. | Routine quality control, monitoring reaction progress. |

| LC-MS | Separation by HPLC coupled with mass-based detection. | High sensitivity and selectivity, provides molecular weight information. creative-proteomics.com | Quantification in complex mixtures, impurity profiling. |

| LC-MS/MS | HPLC with mass spectrometry involving fragmentation of ions. | Structural elucidation, high specificity for quantification in complex matrices. | Identification of conjugates, metabolic studies. |

| Gas Chromatography (GC) | Separation of volatile derivatives in the gas phase. | High resolution for volatile compounds. | Analysis of amino acids after derivatization to increase volatility. researchgate.net |

For conjugates, a combination of techniques is often necessary. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the final conjugate, complementing the data obtained from mass spectrometry and chromatography. The improvement in these analytical methods is critical for advancing research on materials and therapeutics derived from unnatural amino acids. researchgate.net

Future Prospects for Unnatural Amino Acid Integration in Complex Chemical and Biological Systems

The site-specific incorporation of unnatural amino acids (UAAs) like L-2,4-diaminobutyric acid into proteins represents a powerful tool in chemical biology and biotechnology. This technology, often achieved through the expansion of the genetic code via engineered aminoacyl-tRNA synthetase/tRNA pairs, allows for the production of proteins with novel chemical and biological properties. nih.gov

The future prospects for UAA integration are vast and promising, with potential impacts in several key areas:

Protein Medicinal Chemistry: The introduction of UAAs enables precise, atomic-level modifications to proteins, dramatically enhancing their therapeutic properties. nih.govnih.gov This could lead to the development of next-generation biotherapeutics, such as antibody-drug conjugates with precisely controlled stoichiometry and attachment sites, or proteins with extended serum half-lives.

Novel Bioconjugation Strategies: UAAs can be designed to contain unique chemical handles (e.g., azides, alkynes, ketones) that allow for bio-orthogonal conjugation reactions. This facilitates the attachment of imaging agents, drugs, or polymers to specific sites on a protein without interfering with its native function.

Controlling Biological Processes: The incorporation of UAAs can be used to control protein function in living cells. researchgate.net For example, proteins can be engineered to be dependent on the presence of a specific UAA for their stability or activity, allowing researchers to switch protein function on or off. researchgate.net

Advanced Materials: Integrating UAAs into protein-based materials can create novel biomaterials with unique properties. For instance, UAAs can be used to introduce cross-linking sites to create stable hydrogels or to attach functional moieties to create materials that can interact with their environment in specific ways.

Looking forward, a key challenge is to improve the efficiency and robustness of UAA incorporation technologies, particularly in higher organisms. nih.govnih.gov Further development of orthogonal translation systems and an expanded repertoire of UAAs with diverse functionalities will be essential to realize the full potential of this technology. nih.govnih.gov The ability to genetically encode an expanded set of chemical functionalities will undoubtedly continue to blur the lines between synthetic chemistry and biology, opening up new frontiers in medicine, materials science, and fundamental research. nyu.edu

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Boc-L-2,4-diaminobutyric acid, and how can its purity be validated?

- Methodology : Synthesis typically involves sequential Boc-protection of the γ-amino group followed by activation of the α-carboxylic acid. Key steps include:

- Coupling reactions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .

- Characterization via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (¹H and ¹³C in DMSO-d6) to confirm structure and purity ≥98% .

Q. How is this compound utilized in peptide synthesis?

- Application : The Boc group protects the γ-amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection for orthogonal conjugation. For example, it is used to introduce non-natural amino acids into antimicrobial peptides or enzyme substrates .

- Protocol : After Fmoc deprotection of the α-amine, the Boc-protected γ-amine remains inert, allowing site-specific modifications in later synthesis stages .

Advanced Research Questions

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

- Challenge : Racemization can occur during coupling steps due to the steric hindrance of the Boc group.

- Solutions :

- Use low-temperature reactions (<0°C) and chiral catalysts (e.g., HOBt/DIPEA) to minimize racemization .

- Employ chiral HPLC (e.g., Chiralpak IC column, hexane/isopropanol mobile phase) for enantiomer separation .

Q. How does the Boc protection influence the biological activity of L-2,4-diaminobutyric acid derivatives?

- Comparative Analysis :

- Unprotected L-DABA : Weak GABA transaminase inhibitor (IC50 >500 μM) with antitumor activity in vitro .

- Boc-L-DABA : The Boc group sterically hinders enzyme binding, reducing direct inhibitory activity but enhancing stability for targeted drug delivery systems .

Q. What role does L-2,4-diaminobutyric acid play in microbial ectoine biosynthesis, and how can Boc-L-DABA be used to study this pathway?

- Pathway Context :

| Enzyme | Function | Reference |

|---|---|---|

| EctB | Converts L-aspartate-β-semialdehyde to L-DABA via transamination . | |

| EctA | Acetylates L-DABA to N-γ-acetyl-L-DABA . | |

| EctC | Catalyzes cyclization to ectoine . |

- Methodology : Use Boc-L-DABA as a stable precursor in isotopic labeling (e.g., ¹³C/¹⁵N) to track metabolic flux in Halomonas elongata or E. coli ectoine-overproducing strains .

Q. How can discrepancies in reported GABA transaminase inhibition data for L-DABA derivatives be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.